4-氯-5-甲酰基-2-甲硫代噻吩-3-甲酸乙酯

描述

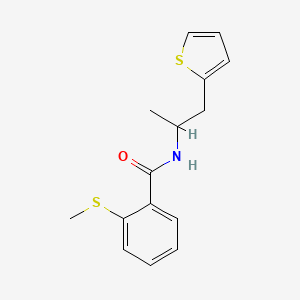

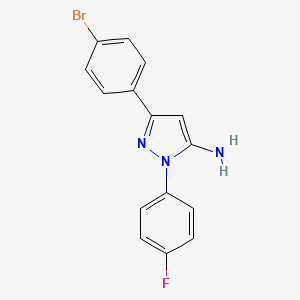

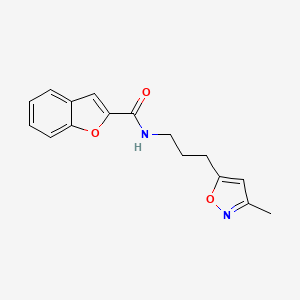

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C9H9ClO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate consists of a thiophene ring substituted with a chloro group at the 4-position, a formyl group at the 5-position, and a methyl group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate are not detailed in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions such as the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .科学研究应用

Antimicrobial Applications

Thiophene derivatives have been shown to exhibit antimicrobial properties, which could make them useful in the development of new antibiotics or antiseptic agents .

Analgesic and Anti-inflammatory Applications

These compounds have also been reported to have analgesic and anti-inflammatory effects, suggesting potential use in pain relief and inflammation management .

Antihypertensive Applications

Some thiophene derivatives are known to possess antihypertensive activities, indicating their possible use in treating high blood pressure .

Antitumor Activity

There is evidence of antitumor activity in certain thiophene derivatives, which could be explored for cancer treatment options .

Corrosion Inhibition

In the field of material science, thiophene derivatives can act as inhibitors of corrosion for metals, which is valuable for protecting industrial equipment and infrastructure .

Light-Emitting Diodes (LEDs)

Thiophene derivatives are used in the fabrication of LEDs due to their conductive properties, contributing to advancements in display technology .

属性

IUPAC Name |

ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-3-13-9(12)7-5(2)14-6(4-11)8(7)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXNWKHMSRYHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1Cl)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)

![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)